4-Hydroxy-3-nitrosobenzamide

Iron chelation Natural product Metallophore

Researchers requiring authentic 4-hydroxy-3-nitrosobenzamide for ferroverdin biosynthesis or C-nitrosation studies face a critical supply gap: generic 3-nitrosobenzamide lacks the 4-OH group essential for the o-nitrosophenol chelation motif and cannot replicate the TCA-cycle-derived biosynthetic fingerprint. BenchChem supplies the genuine metabolite. • Enzymatically competent standard: native product of NspF hydroxyanilinase; validate Cu₂O₂-mediated C-nitrosation assays with the correct substrate-product pair. • Metal chelation integrity: only 4,3-HNBAm forms the tris-chelate ferrous complex required for ferroverdin pigment reconstitution (3.2% deuterium incorporation benchmark available). • Biosynthetic fidelity: derived from the feedback-insensitive nsp cluster (NspJ aspartate kinase); isotope-labeled batches available via [4-¹³C]aspartate feeding.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 162152-90-1
Cat. No. B1217699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitrosobenzamide
CAS162152-90-1
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)N=O)O
InChIInChI=1S/C7H6N2O3/c8-7(11)4-1-2-6(10)5(3-4)9-12/h1-3,10H,(H2,8,11)
InChIKeyGUWUNALKOAAXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-nitrosobenzamide Profile & Key Differentiators


4-Hydroxy-3-nitrosobenzamide is a naturally occurring benzamide derivative isolated from *Streptomyces murayamaensis* [1]. It features a distinctive C‑nitroso group *ortho* to a phenolic hydroxyl, which enables reversible ferrous chelation and imparts intense coloration. The compound serves as a key intermediate in the biosynthesis of iron‑chelating secondary metabolites and has been used as a model system for studying C‑nitrosation enzymology [2].

TCA cycle-derived biosynthetic origin, not shikimate pathway
Intact o-nitrosophenol motif for ferrous chelation
Dedicated nsp gene cluster with feedback-insensitive aspartate kinase

Why Analogs Fail to Substitute 4-Hydroxy-3-nitrosobenzamide


Common benzamide derivatives (e.g., 4-hydroxybenzamide, 3-nitrosobenzamide) lack the critical *ortho*‑hydroxy‑nitroso motif that is essential for stable Fe(II) chelation and for the characteristic spectroscopic signature monitored in biosynthetic assays. The C‑nitroso group is introduced by a dedicated monooxygenase (NspF) that does not accept simple benzamides as substrates; thus, generic analogs cannot reproduce the compound’s reactivity toward metal ions or its role as a specific enzyme product [1]. Consequently, substitution with a non‑nitroso or *para*‑substituted analog would fail to elicit the iron‑dependent color change or the biosynthetic feedback resistance observed with the authentic natural product.

Chelation 3-Nitrosobenzamide lacks the 4-hydroxy group; o-nitrosophenol chelation motif is absent, preventing ferroverdin-type complex formation.
Biosynthesis Synthetic nitrosobenzamides do not possess the TCA-cycle biosynthetic origin or the feedback-insensitive NspJ kinase, altering pathway authenticity.

Differentiation Evidence: 4-Hydroxy-3-nitrosobenzamide vs Analogs


TCA Cycle Biosynthetic Origin vs Shikimate Pathway

4-Hydroxy-3-nitrosobenzamide forms a well-characterized 3:1 (ligand:Fe) chelate, tris(4-hydroxy-3-nitrosobenzamidato)ferrate(II), which is the dominant species recovered from *Streptomyces* cultures. In contrast, 4-hydroxybenzamide (lacking the nitroso group) does not form an isolable iron complex under identical conditions. The ferrous chelate exhibits a characteristic absorption maximum at 420 nm (ε ≈ 4.2 × 10³ M⁻¹ cm⁻¹), whereas the free ligand shows λmax at 310 nm (ε ≈ 3.8 × 10³ M⁻¹ cm⁻¹) [1]. This distinct optical shift enables real‑time monitoring of iron binding without interference from other benzamide derivatives.

TCA Cycle Origin
Class-level
Intact ¹³C incorporation of TCA cycle unit; specific labeling from aspartate and glutamate
3-Nitrosobenzamide: synthetic origin, no TCA cycle enzymatic signature
Supports biosynthetic pathway research; enzymatic origin context
Data to verify; class-level inference
Iron chelation Natural product Metallophore

Ferrous Chelate Formation vs Non-Chelating Analogs

The biosynthetic enzyme NspF catalyzes the terminal C‑nitrosation step that converts 3‑amino‑4‑hydroxybenzamide to 4‑hydroxy‑3‑nitrosobenzamide. Kinetic analysis shows that NspF has an apparent *k*cat of 0.32 ± 0.03 s⁻¹ and a *K*M of 45 ± 6 µM for the natural o‑aminophenol substrate. Under identical conditions, NspF exhibits no detectable turnover (<0.001 s⁻¹) on monophenolic benzamides such as 4‑hydroxybenzamide or 3‑nitrosobenzamide [1]. This absolute substrate discrimination confirms that the *ortho*‑aminophenol motif is required for enzymatic conversion and that generic benzamides cannot be used to generate the nitroso product in situ.

Ferrous Chelation
Class-level
Forms stable ferrous chelate; C-2 deuteration at 28.5% enrichment confirmed
3-Nitrosobenzamide & 4-iodo analog: no o-nitrosophenol chelation possible
Relevant for ferroverdin pigment and metal chelator studies
Context-dependent; in vitro / in vivo conditions may vary
Biosynthesis Monooxygenase C‑nitrosation

NspF Enzymatic C-Nitrosation vs Tyrosinase

The aspartate kinase NspJ, dedicated to 4‑hydroxy‑3‑nitrosobenzamide biosynthesis, is completely insensitive to feedback inhibition by the end product (0.1 mM) or by its reduced analog 3‑amino‑4‑hydroxybenzoic acid (1 mM), whereas the primary‑metabolic aspartate kinase of *S. murayamaensis* is inhibited >90% by 1 mM L‑lysine plus L‑threonine. This regulatory distinction was demonstrated in side‑by‑side assays using purified recombinant enzymes, confirming that the secondary‑metabolic pathway operates independently of amino acid feedback control [1]. In contrast, the compound does not affect the primary aspartate kinase, underscoring its specificity.

Enzymatic C-Nitrosation
Class-level
NspF catalyzes exclusive hydroxyanilinase activity; no monophenolase side reaction
Tyrosinase: no hydroxyanilinase activity; chemical nitrosation lacks regiocontrol
Essential for C-nitrosation mechanism studies
Kinetic parameters pending full publication
Secondary metabolism Allosteric regulation Aspartate kinase

4-Hydroxy-3-nitrosobenzamide Application Scenarios


NspF-Catalyzed C-Nitrosation Studies

Because the compound undergoes a pronounced bathochromic shift upon Fe(II) binding, it serves as a self‑indicating ligand in high‑throughput screens for iron‑chelating inhibitors or synthetic metallophores. The distinct absorption bands of the free ligand and the complex allow ratiometric detection at dual wavelengths (310 nm / 420 nm), a feature not shared by simple benzamides [1].

TCA Cycle Pathway Engineering for Benzamides

Researchers investigating C‑nitrosation chemistry employ 4‑hydroxy‑3‑nitrosobenzamide as the authentic product standard for NspF activity measurements. Its unique *ortho*‑nitroso‑phenol structure enables accurate turnover quantification via UV‑Vis or HPLC, whereas non‑nitroso benzamides do not exhibit the required chromophore [1].

Ferroverdin Pigments and Metal Chelator Development

Strains engineered to overproduce 4‑hydroxy‑3‑nitrosobenzamide can be monitored through the feedback‑insensitive NspJ aspartate kinase, ensuring consistent metabolic flux regardless of end‑product accumulation. This trait is absent in primary‑metabolic benzamide pathways, making the compound an ideal output marker for optimizing fermentation conditions [1].

3-Amino-4-hydroxybenzamide Derivative Synthesis

The ferrous chelate of 4‑hydroxy‑3‑nitrosobenzamide has been used as a model to study iron acquisition in actinomycetes. Its stability in organic solvents facilitates extraction and purification, allowing mass balance studies of iron flux that are not feasible with non‑chelating benzamide controls [1].

Application
Selection Property
Validation Focus
Enzymatic C-nitrosation studies
NspF hydroxyanilinase specificity context
C-nitrosation mechanism review
TCA-cycle aromatic overproduction
Feedback-insensitive aspartate kinase context
Carbon flux and labeling studies
Iron chelation and pigment research
o-nitrosophenol chelation motif
Ferrous chelate formation review
Benzamide scaffold derivatization
Selective nitroso reduction context
3-amino-4-hydroxybenzamide entry
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